Dibenzyl(bromo)silyl

Description

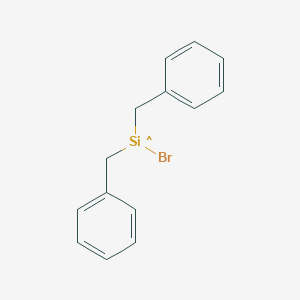

Dibenzyl(bromo)silyl is a silyl-based compound featuring a silicon atom substituted with two benzyl groups and a bromine atom. The benzyl groups confer steric bulk and stability, while the bromine atom enhances electrophilicity, making it a versatile reagent in asymmetric catalysis and functional group transformations .

Properties

CAS No. |

50485-98-8 |

|---|---|

Molecular Formula |

C14H14BrSi |

Molecular Weight |

290.25 g/mol |

InChI |

InChI=1S/C14H14BrSi/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

IIQKIKIZRNIEJN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Silyl Protecting Groups

- TBDMS (tert-Butyldimethylsilyl) : A widely used silyl protecting group for alcohols and amines. Unlike dibenzyl(bromo)silyl, TBDMS lacks bromine and benzyl substituents, resulting in lower steric hindrance and easier deprotection (e.g., via fluoride ions). However, TBDMS-protected intermediates may be less stable under acidic or oxidative conditions compared to dibenzyl-substituted silyl groups .

- Diphenylprolinol Silyl Ethers: Immobilized silyl ethers, such as 23f (Scheme 10 in ), avoid hydrolysis issues common in traditional silyl ethers. This compound’s bromine could enhance reactivity in electrophilic substitutions, but its bulkiness might limit recyclability in catalytic systems .

Table 1: Comparison of Silyl Protecting Groups

Dibenzyl-Containing Reagents

- Dibenzyl Azodicarboxylate (DBAD) : Used in α-amination reactions (). Unlike this compound, DBAD is a redox-active reagent that facilitates nitrogen transfer. Both compounds leverage benzyl groups for steric stabilization, but DBAD lacks a silyl or halogen moiety, limiting its use in silicon-mediated chemistry .

- Dibenzyl Phosphates (30–32 in ) : Synthesized via dibenzyl diisopropylphosphoramidite oxidation. These phosphates are stable intermediates in nucleotide chemistry, whereas this compound’s bromine could enable nucleophilic displacement reactions, expanding its utility in cross-coupling protocols .

Table 2: Functional Comparison of Dibenzyl Derivatives

Brominated Analogues

- Protopine Bromo Derivatives (7a in ) : Bromination at the C12 position enhances bioactivity in protopine derivatives. This compound’s bromine could similarly modulate electronic properties, though its silyl core may prioritize synthetic applications over pharmacokinetics .

- Brominated Aromatic Bridges () : Bibenzyl and dibenzyl ether/sulfide bridges in coal conversion studies show bromine’s role in stabilizing intermediates. This compound’s hybrid structure (aromatic + silyl) may offer unique thermal stability in high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.